2-Amino-3-chloroquinolin-7-ol
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Overview
Description
2-Amino-3-chloroquinolin-7-ol is a heterocyclic aromatic compound with the molecular formula C9H7ClN2O. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline and its derivatives, including this compound, are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloroquinolin-7-ol can be achieved through various classical and modern synthetic routes. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach protocols . These methods typically involve the cyclization of appropriate precursors under acidic or basic conditions.
Modern synthetic approaches include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve the efficiency and environmental sustainability of the synthesis process.
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Transition metal-catalyzed reactions and green chemistry approaches are increasingly favored for their efficiency and reduced environmental footprint .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloroquinolin-7-ol undergoes various types of chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenation is typically carried out using halogenating agents like chlorine or bromine, while alkylation and acylation involve alkyl halides and acyl chlorides, respectively
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Amino-3-chloroquinolin-7-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites. The compound can also interact with DNA and enzymes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinoline
- 3-Chloroquinoline
- 7-Hydroxyquinoline
- 2-Amino-7-chloroquinoline
Comparison
2-Amino-3-chloroquinolin-7-ol is unique due to the presence of both amino and chloro substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or distinct properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-amino-3-chloroquinolin-7-ol |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-5-1-2-6(13)4-8(5)12-9(7)11/h1-4,13H,(H2,11,12) |
InChI Key |
PQLBKZHVOMHKPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)Cl)N)O |
Origin of Product |
United States |
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